molecular formula C22H17N3O6 B13729297 (3Z,5E)-1-acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one

(3Z,5E)-1-acryloyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one

Cat. No.: B13729297
M. Wt: 419.4 g/mol
InChI Key: GFARQYQBWJLZMW-MJZABRMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-AP15 involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for b-AP15 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

b-AP15 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted piperidinones, while reduction can produce amine-substituted derivatives .

Scientific Research Applications

b-AP15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and deubiquitinating enzymes.

    Biology: Employed in cellular studies to investigate protein degradation pathways and cellular stress responses.

    Medicine: Demonstrated potential as an anticancer agent by inducing apoptosis and ferroptosis in cancer cells. .

Mechanism of Action

b-AP15 exerts its effects by inhibiting the deubiquitinating activity of ubiquitin-specific peptidase 14 and ubiquitin carboxyl-terminal hydrolase L5. This inhibition leads to the accumulation of polyubiquitinated proteins, resulting in proteasome inhibition and proteotoxic stress. The compound binds covalently to cysteine residues in the active sites of these enzymes, disrupting their function and leading to cell death through apoptosis and ferroptosis .

Comparison with Similar Compounds

b-AP15 is often compared with other deubiquitinase inhibitors such as VLX1570. Both compounds target similar enzymes but differ in their chemical structures and specificities. b-AP15 is unique in its ability to induce both apoptosis and ferroptosis, making it a versatile tool for cancer research .

List of Similar Compounds

    VLX1570: Another inhibitor of ubiquitin-specific peptidase 14 and ubiquitin carboxyl-terminal hydrolase L5.

    P5091: A selective inhibitor of ubiquitin-specific peptidase 7.

    G5: A broad-spectrum deubiquitinase inhibitor.

Properties

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one

InChI

InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11-,18-12+

InChI Key

GFARQYQBWJLZMW-MJZABRMRSA-N

Isomeric SMILES

C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C1

Canonical SMILES

C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1

Origin of Product

United States

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